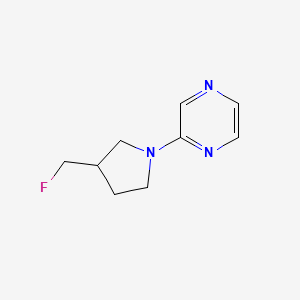

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-[3-(fluoromethyl)pyrrolidin-1-yl]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-5-8-1-4-13(7-8)9-6-11-2-3-12-9/h2-3,6,8H,1,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELWIJRDVMITAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine exhibit a range of biological activities:

-

Anticancer Activity :

- Compounds with pyrazine scaffolds have been investigated for their ability to inhibit specific kinases involved in cancer progression, such as c-Met and VEGFR-2. For instance, a related compound showed potent antiproliferative effects against various cancer cell lines (A549, MCF-7, and Hela), with IC50 values indicating significant efficacy .

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrazine derivatives that included the fluoromethyl-pyrrolidine moiety. These compounds were evaluated for their inhibitory activity against c-Met and VEGFR-2 kinases. The most promising derivative demonstrated an IC50 value of 26 nM for c-Met and exhibited significant antiproliferative effects against A549 cells, indicating its potential as a dual inhibitor in cancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation, novel pyrazine derivatives were tested for their antimicrobial properties using the disc diffusion method. The results showed that several compounds had substantial antifungal activity against Candida albicans, highlighting the potential of these compounds in treating fungal infections .

Data Tables

| Activity | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Antiproliferative | This compound | 0.98 ± 0.08 | A549 (Lung Cancer) |

| Antimicrobial | Novel Pyrazine Derivative | - | Staphylococcus aureus |

| Neuroprotective | Related Pyrazine Compound | - | Oxidative Stress Pathways |

Mechanism of Action

The mechanism by which 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine exerts its effects involves its interaction with molecular targets. The fluoromethyl group and the pyrazine ring can interact with specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

A comparison of 2-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine with structurally related pyrazine derivatives highlights key differences:

<sup>a</sup> Calculated octanol-water partition coefficient. <sup>b</sup> Estimated using fluorine’s contribution (-0.38). <sup>c</sup> Protonation at pyrazine N1, influenced by pyrrolidine’s electron-donating effect .

- Key Observations: The fluoromethyl group lowers LogP compared to non-fluorinated analogs (e.g., 3f), improving aqueous solubility. The pyrrolidine nitrogen’s basicity (pKa ~10.5) may enhance binding to acidic residues in target proteins .

2.2.1. Receptor Binding and Selectivity

- M1 Muscarinic Agonists : In studies of 3-(3-substituted-pyrazinyl)tetrahydropyridines, chain length at the pyrazine 3-position critically influenced M1 receptor affinity. The hexyloxy derivative (3f) showed maximal M1 efficacy, while shorter chains reduced activity. Fluoromethyl substitution in the target compound may mimic steric effects of longer chains while improving metabolic stability .

- Antiulcer Activity : Sch 32651 (imidazo[1,2-a]pyrazine) demonstrated combined antisecretory and cytoprotective effects. The fluoromethylpyrrolidine analog’s enhanced lipophilicity may favor gastrointestinal tissue penetration .

2.2.2. Enzyme Inhibition

- Transglutaminase 2 (TG2) Inhibition : Pyrido[3,2-b]pyrazines with phenylethynyl and pyrrolidineethoxy substituents (e.g., compound 1 in ) inhibited TG2 at IC50 values of 0.2–1.0 µM. The fluoromethyl group in the target compound could enhance binding to hydrophobic pockets in TG2 .

Toxicity and Metabolic Stability

Biological Activity

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Pyrazine Ring : Utilizing appropriate precursors to create the pyrazine structure.

- Introduction of the Pyrrolidine Group : This can be achieved through nucleophilic substitution reactions where a pyrrolidine derivative reacts with a suitable electrophile.

- Fluoromethylation : The introduction of the fluoromethyl group can be accomplished using reagents such as chlorofluoromethane in the presence of a base.

Biological Activity

The biological activity of this compound is characterized by several key effects:

Anticancer Properties

Recent studies have indicated that derivatives of pyrazine, including this compound, exhibit significant anticancer activities. For instance, compounds in the pyrazine family have been shown to inhibit various cancer cell lines through mechanisms such as:

- Inhibition of Kinases : Similar to other pyrazine derivatives that target kinases involved in cancer progression, this compound may modulate kinase activity, leading to reduced cell proliferation .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly through inhibition of cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. Studies have shown that certain pyrazines can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in synaptic clefts .

The mechanism by which this compound exerts its biological activity involves:

- Enzyme Inhibition : The compound likely binds to active sites on enzymes, preventing their function and thereby altering metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways critical for cellular communication and survival.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-Pyrazine | C4H4N2 | Anticancer | 0.005 |

| T-1106 | C5H6N2 | Antiviral | 32 |

| N-(2-benzoyl...) | C16H14N2O2 | Anticancer | Not specified |

The table illustrates that while other compounds exhibit potent biological activities, the specific structural modifications in this compound may enhance its binding affinity and selectivity towards biological targets.

Case Studies

Several case studies highlight the efficacy of pyrazine derivatives:

- Anticancer Efficacy : A study demonstrated that certain pyrazine derivatives had IC50 values below 10 nM against specific cancer cell lines, indicating strong antiproliferative activity .

- Neuroprotective Studies : Research on cholinesterase inhibitors showed that modifications to the pyrazine structure could significantly improve inhibitory potency against AChE and BChE, supporting its potential use in neurodegenerative therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.